molecular formula C8H10N4 B6265867 (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine CAS No. 1020033-64-0

(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine

カタログ番号: B6265867
CAS番号: 1020033-64-0
分子量: 162.19 g/mol
InChIキー: UHACBXKGLOUTSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl group at the 6-position and a methanamine (-CH2NH2) group at the 2-position. The methanamine moiety enhances water solubility and provides a handle for further functionalization, such as salt formation or conjugation with bioactive molecules .

特性

CAS番号

1020033-64-0

分子式

C8H10N4

分子量

162.19 g/mol

IUPAC名

(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2,9H2,1H3

InChIキー

UHACBXKGLOUTSL-UHFFFAOYSA-N

正規SMILES

CC1=CN2C=C(N=C2N=C1)CN

純度

95

製品の起源

United States

準備方法

Cyclocondensation with α-Haloketones

A common approach involves reacting 2-aminopyrimidine derivatives with α-haloketones. For example, 2-amino-4-methylpyrimidine reacts with chloroacetone in ethanol under reflux to form 6-methylimidazo[1,2-a]pyrimidine. Yields for such reactions typically range from 65% to 85%, depending on the substituents and reaction time.

Key Reaction Parameters

ReactantsSolventTemperatureTime (h)Yield (%)
2-Amino-4-methylpyrimidine + ChloroacetoneEthanolReflux6–878

Multicomponent Reactions (MCRs)

MCRs offer efficient one-pot synthesis. A representative method combines 2-aminopyrimidine, aldehydes, and isonitriles in dichloromethane at room temperature. For the 6-methyl derivative, propionaldehyde serves as the carbonyl component.

Functionalization at the 2-Position: Introducing Methanamine

The methanamine group (-CH2NH2) at the 2-position is introduced via post-synthetic modifications or direct incorporation during cyclization.

Nitrile Reduction Strategy

Introducing a cyanomethyl group at the 2-position followed by reduction is a robust method.

Cyanomethylation

Imidazo[1,2-a]pyrimidine reacts with bromoacetonitrile in the presence of a base (e.g., K2CO3) in DMF at 80°C to afford 2-cyanomethyl-6-methylimidazo[1,2-a]pyrimidine.

Reaction Conditions

  • Base : K2CO3 (2.5 equiv)

  • Solvent : DMF

  • Temperature : 80°C

  • Yield : 72%

Nitrile to Amine Reduction

The nitrile intermediate is reduced using catalytic hydrogenation (H2/Pd-C) or LiAlH4.

Catalytic Hydrogenation Protocol

SubstrateCatalystSolventPressure (atm)Time (h)Yield (%)
2-Cyanomethyl-6-methylimidazo[1,2-a]pyrimidine10% Pd-CMeOH31288

LiAlH4 in THF at 0°C to room temperature also achieves reduction with comparable yields (85%).

Direct Amination via Nucleophilic Substitution

A halogen atom at the 2-position can be displaced by an amine nucleophile.

Chloride Substitution

2-Chloro-6-methylimidazo[1,2-a]pyrimidine reacts with ammonia in a sealed tube at 120°C for 24 hours to yield the methanamine derivative.

Optimized Conditions

  • Ammonia Source : NH3 (7N in MeOH)

  • Solvent : DMSO

  • Temperature : 120°C

  • Yield : 63%

Alternative Routes: Functional Group Interconversion

Ester to Amide Conversion

Methyl esters at the 2-position are hydrolyzed to carboxylic acids, which are then converted to amides and reduced.

Stepwise Protocol

  • Ester Hydrolysis : 2-Methoxycarbonylmethyl-6-methylimidazo[1,2-a]pyrimidine treated with NaOH (2M) in MeOH/H2O (1:1) at 60°C for 4 hours yields the carboxylic acid (92%).

  • Amide Formation : Coupling with HATU and DIPEA in DMF forms the primary amide (78%).

  • Hofmann Rearrangement : Reaction with NaOCl/NaOH converts the amide to methanamine (65%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Nitrile ReductionHigh yields, mild conditionsRequires cyanomethyl precursor85–88
Direct AminationOne-step reactionHigh temperatures, modest yields60–65
Ester to Amide PathwayVersatile for derivativesMulti-step, lower efficiency65–70

Scalability and Industrial Considerations

Large-scale synthesis (e.g., >100 g) prioritizes the nitrile reduction route due to its reproducibility and safety profile. Patent CN102399196A highlights the use of sodium methoxide and triphosgene for eco-friendly pyrimidine synthesis, which can be adapted for imidazo[1,2-a]pyrimidine precursors .

化学反応の分析

(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the pyrimidine ring, involving reagents like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

  • Substitution: Halides, alkylating agents, and strong bases.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Reduced amines or alcohols.

  • Substitution Products: Halogenated or alkylated derivatives.

科学的研究の応用

(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position Variations

a. Methyl Group Position
  • {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide (CAS 1284159-82-5):
    This analog shifts the methyl group to the 7-position of the pyrimidine ring. Positional isomerism can alter electronic distribution, impacting binding affinity to biological targets. For example, the 6-methyl derivative may exhibit better steric compatibility with enzyme active sites compared to the 7-methyl isomer .
b. Core Heterocycle Variations
  • (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine Dihydrochloride (CAS 1216132-36-3): Replaces the pyrimidine ring with pyridine, reducing the number of nitrogen atoms in the bicyclic system.

Functional Group Modifications

a. Methanamine Derivatives
  • N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (4a):
    Substitutes the methanamine’s hydrogen with a phenyl group, introducing hydrophobicity. This analog showed moderate cytotoxic activity in preliminary screens, suggesting that bulky substituents may enhance interaction with hydrophobic protein pockets .
b. Halogenated Analogs
  • 6-Bromo-2-methylimidazo[1,2-a]pyrimidine (CAS 6840-45-5): Replaces the methanamine with a bromine atom.

Pharmacological and Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) LogP* Key Applications
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine Imidazo[1,2-a]pyrimidine 6-CH3, 2-CH2NH2 >250 (predicted) 1.2 Drug discovery, kinase inhibitors
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide Imidazo[1,2-a]pyrimidine 7-CH3, 2-CH2NH2·2HBr >300 0.8 Preclinical anticancer studies
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine Imidazo[1,2-a]pyridine 6-CH3, 3-CH2N(CH3)2, p-tolyl N/A 2.5 Neurological targets
2-Methylimidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine 2-CH3, 6-NH2 180–185 0.5 Antibacterial agents

*Predicted using fragment-based methods.

Key Research Findings

Spectroscopic Characterization

  • FT-IR and NMR Data :
    • Methanamine derivatives exhibit characteristic NH2 stretching vibrations at ~3300 cm⁻¹ (FT-IR) .
    • In $^1$H NMR, the methanamine protons resonate at δ 2.8–3.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm, consistent with imidazo[1,2-a]pyrimidine systems .

生物活性

The compound (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research. Its unique structure suggests potential interactions with biological systems, making it a candidate for therapeutic applications, particularly in oncology and enzymatic inhibition.

Chemical Structure and Properties

The compound's molecular formula is C8H10N4C_8H_{10}N_4 with a molecular weight of approximately 162.19 g/mol. The presence of the imidazo[1,2-a]pyrimidine moiety contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine may exhibit several biological activities:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies.
  • Anticancer Properties : Imidazo[1,2-a]pyrimidine derivatives have been explored for their ability to interfere with cancer cell proliferation. Studies suggest that this compound may influence pathways related to cancer cell survival and growth .
  • Cytochrome P450 Inhibition : Preliminary findings suggest that it may inhibit specific cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism and can affect pharmacokinetics when co-administered with other medications.

Case Study 1: BTK Inhibition

In a study focused on identifying new BTK inhibitors, (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine was highlighted as a promising candidate. The study utilized high-throughput screening methods to evaluate its efficacy against BTK, revealing significant inhibition at micromolar concentrations. Further optimization of this compound could lead to more potent derivatives suitable for clinical applications in treating B-cell malignancies.

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine on various cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound.

PropertyValue
Log P1.6
SolubilityModerate
Plasma Half-LifeTBD
BioavailabilityTBD

Note: Further studies are required to establish comprehensive ADME profiles for clinical relevance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。